1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile hydrochloride
Overview
Description
1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile hydrochloride is a chemical compound with the molecular formula C₁₀H₁₀N₂Cl. It is a derivative of tetrahydroisoquinoline, a structural motif found in various natural products and therapeutic lead compounds. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile hydrochloride is a part of a large group of natural products known as isoquinoline alkaloids . These compounds, including this compound, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is known that these compounds interact with their targets in a way that results in a wide range of biological activities .
Biochemical Pathways
It is known that these compounds can act as precursors for various alkaloids displaying multifarious biological activities .
Pharmacokinetics
It is known that these compounds are stored in a refrigerator, indicating that they may be sensitive to temperature .
Result of Action
It is known that these compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the storage temperature can affect the stability of these compounds .
Biochemical Analysis
Biochemical Properties
1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile hydrochloride interacts with various enzymes, proteins, and other biomolecules in biochemical reactions It is known that THIQ based compounds, including this compound, have diverse biological activities against various pathogens and disorders .
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile hydrochloride can be synthesized through several synthetic routes. The reaction conditions typically include the use of strong acids or bases, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound's structure and introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or cyanides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile hydrochloride has various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound and its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile hydrochloride is compared with other similar compounds, such as:
Isoquinoline: A closely related compound with similar structural features.
Tetrahydroisoquinoline: The parent compound from which derivatives are derived.
Other cyano-containing compounds: Compounds with similar cyano groups that exhibit different biological activities.
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-6-carbonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.ClH/c11-6-8-1-2-10-7-12-4-3-9(10)5-8;/h1-2,5,12H,3-4,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJDPVBTMLJVDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626582 | |
Record name | 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171084-93-8 | |
Record name | 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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